molecular formula C14H9ClN2O5 B5791244 N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide

N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide

Cat. No. B5791244
M. Wt: 320.68 g/mol
InChI Key: ROIWCIZYHWONTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide, also known as BDCNB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death pathways. BDCNB has been shown to have potential applications in cancer therapy, neuroprotection, and inflammation.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide acts as a potent inhibitor of PARP, which is an enzyme involved in DNA repair and cell death pathways. The inhibition of PARP by N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide results in the accumulation of DNA damage and the activation of cell death pathways, leading to the death of cancer cells. In neuroprotection, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide inhibits PARP activation, which reduces neuronal death and improves neurological outcomes. In inflammation, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide reduces oxidative stress and inflammation by inhibiting PARP activation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has been shown to have various biochemical and physiological effects in different tissues. In cancer cells, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide inhibits DNA repair mechanisms, leading to the accumulation of DNA damage and cell death. In neuronal cells, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide reduces neuronal death and improves neurological outcomes by inhibiting PARP activation. In inflammation, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide reduces oxidative stress and inflammation by inhibiting PARP activation, which can lead to tissue damage.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for PARP inhibition, which allows for accurate and reliable results. However, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide also has limitations, including its potential toxicity and off-target effects, which can affect the interpretation of results.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide, including its potential applications in combination therapy with other drugs for cancer treatment. Further studies are also needed to determine the optimal dosage and administration of N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide for different applications. Additionally, the potential off-target effects of N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide need to be further investigated to ensure its safety for clinical use. Finally, the development of new synthetic methods for N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide and its analogs may lead to the discovery of more potent and selective PARP inhibitors.

Synthesis Methods

N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide can be synthesized through a multi-step process starting from commercially available starting materials. One of the commonly used methods involves the reaction of 2-chloro-4-nitrobenzoic acid with 1,3-benzodioxole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the amidation reaction with ammonia.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has been extensively studied in scientific research for its potential applications in various fields. In cancer research, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. In neuroprotection, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has been shown to prevent neuronal death in models of ischemia and traumatic brain injury. Inflammation research has also shown that N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide can reduce inflammation and oxidative stress in various tissues.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-11-6-9(17(19)20)2-3-10(11)14(18)16-8-1-4-12-13(5-8)22-7-21-12/h1-6H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIWCIZYHWONTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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